molecular formula C11H11BrO3 B13698207 Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

Cat. No.: B13698207
M. Wt: 271.11 g/mol
InChI Key: AZFLEVZCHOKCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a brominated aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate typically involves the bromination of a methyl-substituted aromatic compound followed by esterification. One common method starts with the bromination of 2-methylphenol using bromine in the presence of a catalyst to yield 5-bromo-2-methylphenol . This intermediate is then subjected to esterification with methyl 2-oxopropanoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Hydrolysis: The corresponding carboxylic acid and methanol are produced.

Scientific Research Applications

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-methylphenyl)-2-oxopropanoate
  • Methyl 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate
  • Methyl 3-(5-iodo-2-methylphenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, affecting the compound’s reactivity and interactions in chemical and biological systems.

Biological Activity

Methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which influences its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This mechanism is crucial in developing therapeutic agents targeting various diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives of similar compounds showed varying degrees of inhibition on cancer cell proliferation, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

Compound DerivativeCell Line TestedIC50 (µM)Reference
This compoundPC312
This compoundDU1458
Comparison Compound APC315

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines, which is critical in managing chronic inflammatory diseases. The bromine substituent can enhance the compound's interaction with inflammatory pathways, making it a candidate for further research in this area.

Case Studies

  • Study on Enzyme Inhibition : A comparative study assessed various small molecules for their ability to inhibit Keap1-Nrf2 interactions, which are crucial for cellular defense mechanisms against oxidative stress. This compound was included in the screening, showing promising results in modulating Nrf2 activation .
  • Synthesis and Testing : Research involving the synthesis of methyl derivatives indicated that modifications at the phenyl ring significantly affect biological activity. Compounds with halogen substitutions were found to have enhanced potency against specific cancer cell lines compared to their non-halogenated counterparts .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(5-bromo-2-methylphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

AZFLEVZCHOKCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.